REACTION_CXSMILES
|
N1CCCCC1.[CH3:7][O:8][C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH:17]C(OCC2C3C=CC=CC=3C3C2=CC=CC=3)=O)[CH:11]=1.O.Cl>CN(C=O)C>[CH3:7][O:8][C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[CH:11]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)CNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with EtOAc (3×10 ml)
|
Type
|
EXTRACTION
|
Details
|
The basic layer was extracted with EtOAc (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was evaporated down to a small volume
|
Type
|
EXTRACTION
|
Details
|
further extracted with EtOAc (5×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |